3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-isopentylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The [1,2,4]triazolo[4,3-a]quinazolin is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as members of the ring. They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like IR spectroscopy, 1H-NMR, 13C-NMR, and MS . These techniques provide information about the functional groups, carbon and hydrogen environments, and molecular weight of the compound, respectively.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve nucleophilic cyclization and aromatic nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using techniques like IR spectroscopy, 1H-NMR, 13C-NMR, and MS .科学的研究の応用
Anticancer Activity
A series of triazoloquinoline derivatives, closely related to the specified chemical, have been synthesized and demonstrated significant anticancer activity. For example, derivatives like 1,2,4-triazolo[4,3-a]-quinoline have been shown to possess cytotoxic properties against human neuroblastoma and human colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015).
Antibacterial Evaluation
Compounds incorporating 1,2,4-triazolo[4,3-c]quinazoline have been synthesized and evaluated for their antibacterial properties. Some derivatives exhibited good potency, indicating their potential application in developing new antibacterial drugs (Gineinah, 2001).
Quality Control in Pharmaceutical Development
The specific compound mentioned has been studied in the context of developing quality control methods for promising antimalarial agents. This includes parameters like solubility, identification, impurities, and assay by potentiometric titration (Danylchenko et al., 2018).
Evaluation in Molecular Docking and DFT Studies
Research has been conducted on derivatives of triazoloquinazolines for their structural properties using spectroscopy and X-ray crystallography. Molecular docking suggests favorable interactions between these compounds and specific proteins, highlighting their potential in drug development (Wu et al., 2022).
作用機序
Target of Action
Compounds with a similar triazole nucleus have been found to interact with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors . This suggests that the compound might interact with its targets, leading to changes in their function.
Biochemical Pathways
Triazole compounds are known to exhibit numerous activities, including acting as enzyme inhibitors . This suggests that the compound might affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability.
Result of Action
Similar compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
将来の方向性
特性
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-methylbutyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2/c1-16(2)13-14-26-22(31)12-11-21-27-28-24-29(15-17-7-9-18(25)10-8-17)23(32)19-5-3-4-6-20(19)30(21)24/h3-10,16H,11-15H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSBJRLXVCACSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。